3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone]
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a common motif in many biologically active molecules. The presence of the fluorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Properties
Molecular Formula |
C16H13FN4O |
|---|---|
Molecular Weight |
296.3g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3 |
InChI Key |
QLHJXZLOZIQRHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)F |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] typically involves the condensation of 4-fluorophenylhydrazine with an appropriate pyrazolone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.
Phenethylamine: A simple amine with various biological activities and applications in drug development.
2-Phenylethylamine hydrochloride: Used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] stands out due to its unique combination of a pyrazolone core with fluorophenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
